n-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline
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Overview
Description
N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline is an organic compound that features a unique combination of a dioxane ring and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline typically involves the reaction of 3-methyl-4-nitroaniline with a dioxane derivative. One common method includes the use of 1,4-dioxane as a starting material, which undergoes a series of reactions to introduce the methyl and nitro groups at the appropriate positions . The reaction conditions often involve the use of catalysts such as Selectfluor/FeSO4.7H2O .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may interact with cellular proteins to exert antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-((1,4-Dioxan-2-yl)methyl)benzamide: Similar structure but different functional groups.
N-((1,4-Dioxan-2-yl)methyl)-N-methylprop-2-enamide: Contains a prop-2-enamide group instead of a nitroaniline moiety.
(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate: Features a benzenesulfonate group.
Uniqueness
N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline is unique due to its combination of a dioxane ring and a nitroaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C12H16N2O4/c1-9-6-10(2-3-12(9)14(15)16)13-7-11-8-17-4-5-18-11/h2-3,6,11,13H,4-5,7-8H2,1H3 |
InChI Key |
ITFGUDUDWWZHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2COCCO2)[N+](=O)[O-] |
Origin of Product |
United States |
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